Carbamic acid, (1H-benzimidazol-2-ylmethyl)-(9CI)

Description

CBL-0137, also known as Curaxin 137, is a small molecule that has garnered significant attention in the field of cancer research. It is a metabolically stable curaxin that activates the tumor suppressor protein p53 and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound is particularly notable for its ability to inactivate the facilitates chromatin transcription (FACT) complex, which plays a crucial role in the transcription of genes involved in cancer cell survival and proliferation .

Properties

CAS No. |

175464-16-1 |

|---|---|

Molecular Formula |

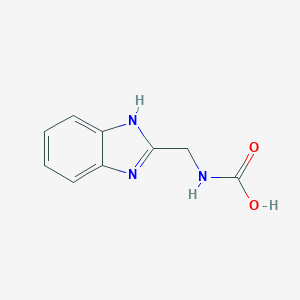

C9H9N3O2 |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

1H-benzimidazol-2-ylmethylcarbamic acid |

InChI |

InChI=1S/C9H9N3O2/c13-9(14)10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5H2,(H,11,12)(H,13,14) |

InChI Key |

UEITWVYDEIDHJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)O |

Synonyms |

Carbamic acid, (1H-benzimidazol-2-ylmethyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBL-0137 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the carbazole core, followed by functionalization to introduce the ethanone groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods

Industrial production of CBL-0137 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The compound is produced in bulk quantities and subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

CBL-0137 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: The ethanone groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include various derivatives of CBL-0137 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

CBL-0137 has a wide range of scientific research applications, particularly in the fields of:

Chemistry: Used as a tool compound to study the inhibition of the FACT complex and its effects on gene transcription.

Biology: Investigated for its role in modulating cellular pathways involved in cancer cell survival and proliferation.

Medicine: Explored as a potential therapeutic agent for various types of cancer, including small-cell lung cancer and pancreatic cancer. .

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development

Mechanism of Action

CBL-0137 exerts its effects primarily through the inactivation of the FACT complex. By binding to DNA, it disrupts the interaction between FACT and chromatin, leading to the destabilization of nucleosomes. This results in the activation of p53 and inhibition of NF-κB, both of which are critical pathways in cancer cell survival and proliferation. Additionally, CBL-0137 induces DNA demethylation and suppresses the expression of BET family proteins, further contributing to its anticancer activity .

Comparison with Similar Compounds

CBL-0137 belongs to a class of compounds known as curaxins, which share a similar mechanism of action. Other compounds in this class include:

Quinacrine: An anti-malarial drug with similar effects on p53 and NF-κB but less potent than CBL-0137.

CBL-0100: Another curaxin with comparable activity but different pharmacokinetic properties.

CBL-0150: A newer curaxin with enhanced stability and efficacy in preclinical models

CBL-0137 is unique in its ability to simultaneously activate p53 and inhibit NF-κB, making it a highly effective anticancer agent. Its broad anticancer activity and ability to target drug-resistant cancer stem cells set it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.